molecular formula C16H21N3O2S B2619946 3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea CAS No. 849063-39-4

3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea

Cat. No.: B2619946
CAS No.: 849063-39-4
M. Wt: 319.42
InChI Key: HDYMMVQZUZPFBL-VOTSOKGWSA-N
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Description

This compound is a thiourea derivative characterized by two key substituents:

  • (2E)-3-Phenylprop-2-enoyl group: A cinnamoyl moiety contributing π-π stacking capabilities and rigidity.

Thiourea derivatives are widely studied for biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name

(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c20-15(7-6-14-4-2-1-3-5-14)18-16(22)17-8-9-19-10-12-21-13-11-19/h1-7H,8-13H2,(H2,17,18,20,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYMMVQZUZPFBL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=S)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea typically involves the reaction of morpholine with an appropriate acyl chloride, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general synthetic route can be summarized as follows:

    Formation of the acyl chloride: The phenylprop-2-enoyl chloride is prepared by reacting phenylprop-2-enoic acid with thionyl chloride.

    Reaction with morpholine: The acyl chloride is then reacted with morpholine to form the intermediate 3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]amine.

    Addition of thiourea: Finally, thiourea is added to the intermediate to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea exhibits notable inhibitory activity against specific enzymes, particularly trypsin and chymotrypsin. These enzymes play crucial roles in protein digestion and other metabolic processes. By inhibiting these enzymes, the compound may help modulate various cellular functions, providing insights into their mechanisms of action .

Anticancer Activity

The compound has been evaluated for its anticancer properties through studies conducted by the National Cancer Institute (NCI). It demonstrated significant antitumor activity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology. The mechanism of action may involve interference with cellular signaling pathways critical for tumor growth .

Antibacterial Properties

Studies have reported that this compound exhibits antibacterial activity against certain bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance, as new compounds with antibacterial effects are urgently needed .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiourea functional group and subsequent modifications to introduce the morpholine and phenylpropene moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Given its promising biological activities, further research is warranted to explore additional applications of this compound. Potential areas include:

  • Mechanistic Studies : Investigating how this compound interacts with specific biological targets at a molecular level.
  • Formulation Development : Exploring different formulations for enhanced bioavailability and efficacy in therapeutic applications.
  • Clinical Trials : Conducting clinical studies to assess safety, efficacy, and optimal dosing regimens for potential therapeutic use.

Mechanism of Action

The mechanism of action of 3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Substituent Analysis of Thiourea Derivatives

Compound Name Key Substituents Molecular Formula Notable Features References
Target Compound Morpholin-4-yl ethyl, (2E)-3-phenylprop-2-enoyl C₁₇H₂₁N₃O₂S Combines morpholine (solubility) and cinnamoyl (rigidity) for enhanced bioactivity. N/A
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl...]thiourea 3,5-Bis(trifluoromethyl)phenyl, triazole-containing group C₂₈H₂₈F₆N₆S Fluorinated aromatic groups improve metabolic stability; chiral centers enable selectivity.
1-Phenyl-3-(4-thiocarbamido phenyl)prop-2-ene-1-one Phenyl, 4-thiocarbamido phenyl C₁₆H₁₄N₂OS Simpler structure; synthesized via thiourea in isopropanol.
3-(Naphthalene-1-carbonyl)-1-(2-morpholin-4-ylethyl)-1,4-dihydroquinolin-4-one Naphthalene carbonyl, morpholin-4-yl ethyl C₂₆H₂₅ClN₂O₃ Morpholine ethyl group paired with naphthalene for hydrophobic interactions.
4-[(2E/Z)-3-(3,4-Dimethoxyphenyl)-3-phenylprop-2-enoyl]morpholine 3,4-Dimethoxyphenyl, phenylprop-2-enoyl, morpholine C₂₁H₂₃NO₄ Cinnamoyl variant with methoxy groups; morpholine as a ketone substituent.

Functional and Structural Insights

  • Morpholine-Containing Derivatives: Morpholine is frequently incorporated to improve water solubility and modulate pharmacokinetics. For example, the target compound’s morpholin-4-yl ethyl group contrasts with 3-(Naphthalene-1-carbonyl)-1-(2-morpholin-4-ylethyl)-1,4-dihydroquinolin-4-one (), where morpholine enhances binding to hydrophobic pockets .
  • Cinnamoyl vs. Fluorinated Aromatic Groups :
    The target compound’s cinnamoyl group enables π-π stacking, whereas 1-{3,5-Bis(trifluoromethyl)phenyl}-3-...thiourea () uses trifluoromethyl groups for electron-withdrawing effects and metabolic resistance .

  • Synthetic Routes: Thiourea derivatives like 1-phenyl-3-(4-thiocarbamido phenyl)prop-2-ene-1-one () are synthesized via condensation reactions in isopropanol, suggesting analogous methods for the target compound .

Biological Activity

3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiourea functional group, which is known for its diverse biological activities. The presence of the morpholine ring and the phenylpropene moiety contributes to its lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.

Antifungal Activity

Recent studies have indicated that thiourea derivatives exhibit antifungal properties. For instance, related compounds have been shown to inhibit ergosterol synthesis in fungi, a critical component of fungal cell membranes. This mechanism is similar to that of azole antifungals, which target the enzyme CYP51 involved in ergosterol biosynthesis.

In vitro assays demonstrated that certain thiourea derivatives exhibited significant antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Enzyme Inhibition

Research suggests that this compound may act as an enzyme inhibitor. This property could be attributed to the compound's ability to interact with specific enzymes involved in various metabolic pathways, potentially leading to therapeutic applications in treating diseases where these enzymes play a crucial role.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cancer cell lines. The results indicate that certain thiourea derivatives show selective cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal cells. For example, one study reported IC50 values for related compounds against NIH/3T3 cell lines, suggesting a favorable therapeutic index .

Case Studies

  • Antifungal Efficacy : A study involving a series of thiourea derivatives demonstrated their effectiveness against fungal strains. Compounds similar to this compound were evaluated for their ability to inhibit ergosterol synthesis, showing promising results with significant reductions in ergosterol levels over 24 and 48 hours .
  • Cytotoxicity Analysis : In a comparative study, several thiourea derivatives were tested against breast cancer cell lines (MCF-7 and T47D). The results indicated that these compounds exhibited potent cytotoxic effects, significantly outperforming standard chemotherapeutics like hydroxyurea .

Table 1: Antifungal Activity of Thiourea Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
2dCandida albicans1.23
2eCandida parapsilosis1.23
ControlKetoconazoleSimilar

Table 2: Cytotoxicity of Thiourea Derivatives

CompoundCell LineIC50 (μM)
2dNIH/3T3148.26
2eNIH/3T3187.66
ControlDoxorubicin>1000

Q & A

Q. What analytical techniques are critical for tracking degradation pathways under physiological conditions?

  • Methodological Answer : Use LC-HRMS to identify degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Pair with 1H^1H-NMR to monitor structural changes. Quantify hydrolytic cleavage rates using UV-Vis spectroscopy at λ = 280 nm .

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